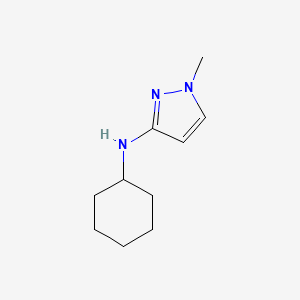
N-cyclohexyl-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H17N3. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. This compound is characterized by a cyclohexyl group attached to the nitrogen atom of a 1-methyl-1H-pyrazol-3-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole compounds.
Scientific Research Applications
N-cyclohexyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-amine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
N-cyclohexyl-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its reactivity and binding affinity.
Uniqueness
N-cyclohexyl-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both cyclohexyl and methyl groups, which confer specific steric and electronic properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its biological activity in medicinal chemistry.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-cyclohexyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-13-8-7-10(12-13)11-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZDHXEOJDRXHKHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)propyl][1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13251124.png)
![3-[(4-Methylphenyl)methyl]azetidine](/img/structure/B13251125.png)
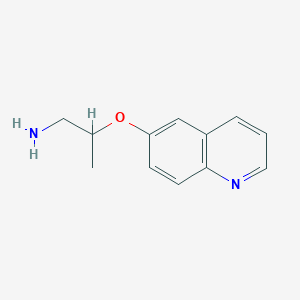
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide](/img/structure/B13251132.png)
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)

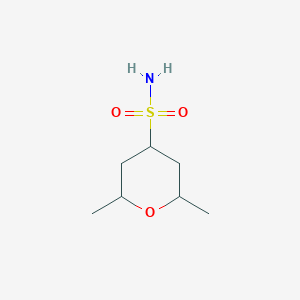
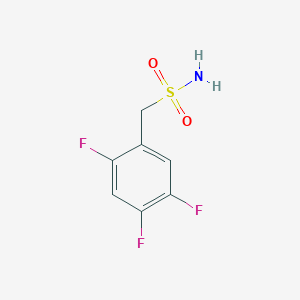
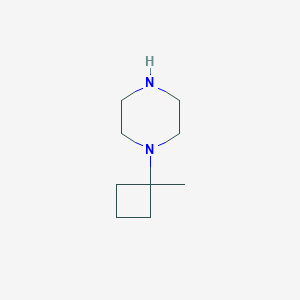
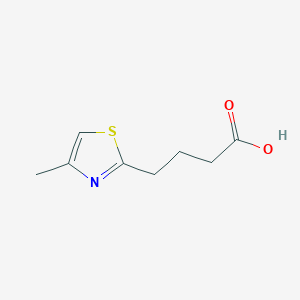
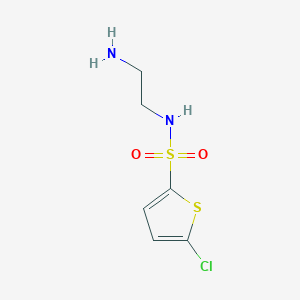
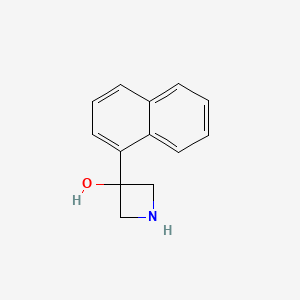
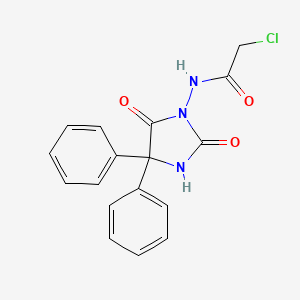
![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251207.png)
